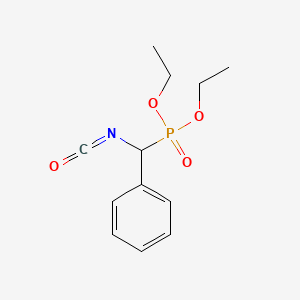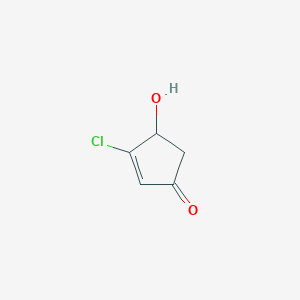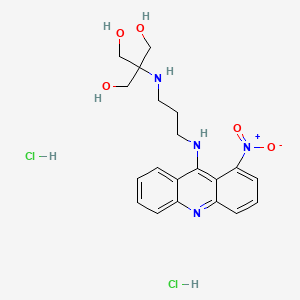
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate isocyanatophenylmethyl precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s bioactive properties make it useful in the study of enzyme inhibitors and other biological processes.
Wirkmechanismus
The mechanism by which phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphorus atom and the enzyme’s active site residues .
Similar Compounds:
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphorous acid, diethyl ester: Shares structural similarities but differs in its chemical properties and uses.
Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
| 74732-28-8 | |
Molekularformel |
C12H16NO4P |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
[diethoxyphosphoryl(isocyanato)methyl]benzene |
InChI |
InChI=1S/C12H16NO4P/c1-3-16-18(15,17-4-2)12(13-10-14)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
UKLMRMGEZHAPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N=C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)

![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)

